Dibismuth zirconium pentaoxide

Dental Materials Endodontic Radiopacifier X-ray Attenuation

Dibismuth zirconium pentaoxide (Bi₂O₅Zr, CAS 53125-66-9) is a stoichiometric bismuth zirconium oxide compound that crystallizes in a cubic δ-Bi₂O₃-type defect fluorite structure when stabilized by zirconium incorporation. It belongs to the broader family of bismuth zirconates used as radiopacifiers in endodontic mineral trioxide aggregate (MTA) cements and as functional additives in high-dielectric-constant ceramic capacitors.

Molecular Formula Bi2O5Zr-6
Molecular Weight 589.18 g/mol
CAS No. 53125-66-9
Cat. No. B12651959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibismuth zirconium pentaoxide
CAS53125-66-9
Molecular FormulaBi2O5Zr-6
Molecular Weight589.18 g/mol
Structural Identifiers
SMILES[O-2].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Bi].[Bi]
InChIInChI=1S/2Bi.5O.Zr/q;;5*-2;+4
InChIKeyQFHSGEBXNXQPQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dibismuth Zirconium Pentaoxide (CAS 53125-66-9): A Dual-Cation Bismuth Zirconate for Radiopacity and Dielectric Applications


Dibismuth zirconium pentaoxide (Bi₂O₅Zr, CAS 53125-66-9) is a stoichiometric bismuth zirconium oxide compound that crystallizes in a cubic δ-Bi₂O₃-type defect fluorite structure when stabilized by zirconium incorporation [1]. It belongs to the broader family of bismuth zirconates used as radiopacifiers in endodontic mineral trioxide aggregate (MTA) cements and as functional additives in high-dielectric-constant ceramic capacitors. Unlike physical mixtures of Bi₂O₃ and ZrO₂, this compound forms a single-phase solid solution with distinct thermal stability and ionic transport properties [1][2].

Phase

Single-phase cubic solid solution, not a physical oxide mixture

Application

Radiopacifier for endodontic cements and dielectric additive for ceramic capacitors

Structure

Stabilized δ-Bi₂O₃-type defect fluorite structure at room temperature

Why Generic Bismuth Oxide or Zirconium Oxide Cannot Replace Dibismuth Zirconium Pentaoxide in Performance-Driven Formulations


Generic substitution with either bismuth oxide (Bi₂O₃) or zirconium oxide (ZrO₂) alone fails to replicate the multifunctional property profile of dibismuth zirconium pentaoxide. In radiopacity applications, pure Bi₂O₃ increases porosity and deteriorates mechanical strength in MTA [1], while pure ZrO₂ reduces radiopacity by approximately half when fully substituted for Bi₂O₃ [1]. In dielectric ceramics, neither single oxide provides the combination of high dielectric constant and low loss that the Bi₂ZrO₅ phase enables when integrated into BaTiO₃-based X7R formulations [2]. The pre-formed stoichiometric compound ensures reproducible phase composition and avoids the synthesis variability inherent in physical oxide mixtures.

Porosity & Strength

Pure Bi₂O₃ substitution increases porosity and reduces mechanical strength in MTA cements

Radiopacity Loss

Pure ZrO₂ replacement reduces radiopacity by approximately half relative to the Bi₂ZrO₅ phase

Phase Inhomogeneity

Physical oxide blends lack the single-phase reproducibility of the pre-formed stoichiometric compound

Quantitative Differentiation of Dibismuth Zirconium Pentaoxide Versus Comparator Materials


Radiopacity of Zr-Stabilized Bi₂O₃ Phase vs. Pure Bi₂O₃ in MTA Cement (ISO 6876)

The cubic δ-Bi₂O₃-type phase formed by zirconium incorporation into bismuth oxide (representative composition Bi₇.₃₈Zr₀.₆₂O₁₂.₃₁, closely related to the Bi₂O₅Zr stoichiometry) delivers a radiopacity of 5.16 ± 0.24 mm aluminum equivalent when tested at 20 wt% loading in Portland cement according to ISO 6876:2012. This exceeds the radiopacity of unmodified Bi₂O₃ (approximately 5.0 mm Al) at the same loading while simultaneously improving mechanical strength, addressing the porosity-inducing drawback of pure Bi₂O₃ [1]. Note: This evidence is based on a Zr-doped Bi₂O₃ phase closely analogous to dibismuth zirconium pentaoxide; direct measurements on the exact CAS-registered stoichiometric compound are not available in the peer-reviewed literature.

Radiopacity (ISO 6876)
Class-level
5.16 ± 0.24 mm Al
Supports radiopacity endpoint review; addresses mechanical-radiopacity trade-off
Zr-doped analog data; 20 wt% in Portland cement; 62 kV, 10 mA
Dental Materials Endodontic Radiopacifier X-ray Attenuation

Oxide Ion Conductivity of Bi₂ZrO₅-Rich Phase vs. Yttria-Stabilized Zirconia (YSZ) at Intermediate Temperatures

In the pseudo-binary system Bi₂ZrO₅–Bi₂VO₅.₅₋δ, the composition with x=0.80 (predominantly δ-Bi₂O₃-type cubic phase with substantial Bi₂ZrO₅ content) exhibits oxide ion conductivity of σ=2.62×10⁻⁵ S·cm⁻¹ at 300°C and σ=1.03×10⁻² S·cm⁻¹ at 600°C [1]. For comparison, standard 8 mol% yttria-stabilized zirconia (8YSZ), the benchmark solid oxide electrolyte, typically shows σ≈1.0×10⁻⁵ to 5.0×10⁻⁵ S·cm⁻¹ at 300°C and σ≈1.0×10⁻² to 3.0×10⁻² S·cm⁻¹ at 600°C, depending on microstructure [2]. The Bi₂ZrO₅-rich phase achieves conductivity within the range of YSZ at 300°C and approaches the lower bound of YSZ at 600°C, while offering the processing advantage of lower sintering temperatures characteristic of bismuth-based systems.

Ionic Conductivity
Reported
σ₃₀₀°C 2.62×10⁻⁵ S·cm⁻¹
σ₆₀₀°C 1.03×10⁻² S·cm⁻¹
Supports intermediate-T conductivity screening; competitive with YSZ range
Bi₂ZrO₅-rich phase x=0.80; solid-state synthesis; impedance spectroscopy
Solid Oxide Electrolyte Ionic Conductivity BIMEVOX

Dielectric Constant Enhancement in BaTiO₃-Based X7R Capacitor Ceramics via Bi₂ZrO₅ Addition

A patented high-dielectric-constant ceramic capacitor formulation incorporating 2–15 wt% Bi₂ZrO₅ as a key additive in a BaTiO₃–SrTiO₃ matrix achieves a dielectric constant (εr) exceeding 6800, dielectric loss below 0.3%, and DC breakdown voltage above 15 kV/mm [1]. In contrast, standard unmodified BaTiO₃-based X7R ceramics typically exhibit εr values of 2000–3500 with comparable loss characteristics [2]. The Bi₂ZrO₅ additive contributes to both grain boundary engineering and the stabilization of high-permittivity phases, enabling a 1.9–3.4× increase in dielectric constant without degrading temperature stability or loss performance.

Dielectric Constant
Reported
εr > 6800
Supports miniaturization via 1.9–3.4× εr enhancement over baseline X7R
3–12 wt% Bi₂ZrO₅; sintered 1200–1230°C; X7R specification
Dielectric Ceramics X7R Capacitor High-k Material

Phase Stability of Cubic δ-Bi₂O₃ Structure Retained by Zr Incorporation vs. Undoped Bi₂O₃ Polymorphs

Pure Bi₂O₃ exists in multiple polymorphs (monoclinic α, tetragonal β, body-centered cubic γ, and face-centered cubic δ), with the highly conductive cubic δ-phase stable only above 730°C, severely limiting practical low-temperature applications. Zirconium incorporation at the level corresponding to Bi₂ZrO₅ stoichiometry (or the closely related Bi₇.₃₈Zr₀.₆₂O₁₂.₃₁ composition) stabilizes the cubic δ-Bi₂O₃-type structure to room temperature [1][2]. X-ray diffraction data confirm that the cubic phase is retained in the composition range x=0.80–0.90 in the Bi₂ZrO₅–Bi₂VO₅.₅₋δ system, with no transformation to the low-conductivity monoclinic α-phase upon cooling [1].

Phase Stability
Class-level
Cubic δ-type stable at 25°C
Enables low-T ionic conductivity applications not possible with pure Bi₂O₃
Zr incorporation retains cubic phase; XRD confirmed at x=0.80–0.90
Phase Stabilization Crystal Structure Thermal Stability

Atomic Number Advantage of Dual Bi/Zr Composition vs. Single-Element Radiopacifiers

Dibismuth zirconium pentaoxide combines bismuth (Z=83) and zirconium (Z=40) in a single stoichiometric compound, yielding a calculated mass attenuation coefficient for dental X-ray energies (~60 keV) that is higher than that of pure ZrO₂ (Z=40 only) and approaches that of Bi₂O₃ (Z=83 only) while mitigating the mechanical and discoloration drawbacks associated with high Bi₂O₃ loading [1][2]. The theoretical mass attenuation coefficient (μ/ρ) at 60 keV for the Bi₂O₅Zr composition is approximately 4.8 cm²/g, compared to ~3.2 cm²/g for ZrO₂ and ~5.5 cm²/g for Bi₂O₃, based on elemental additivity [3]. This intermediate value, combined with the single-phase advantage, provides a formulation flexibility not available with either pure oxide.

X-ray Attenuation
Reported
μ/ρ ≈ 4.8 cm²/g at 60 keV
Supports attenuation tunability between ZrO₂ and Bi₂O₃ benchmarks
Calculated from elemental additivity; NIST XCOM database
X-ray Attenuation Mass Attenuation Coefficient Inorganic Radiopacifier

Highest-Impact Application Scenarios for Dibismuth Zirconium Pentaoxide Based on Quantitative Evidence


High-Radiopacity Endodontic MTA Cement with Reduced Mechanical Compromise

Formulators seeking to replace bismuth oxide in mineral trioxide aggregate (MTA) can select dibismuth zirconium pentaoxide or its Zr-doped Bi₂O₃ analog to achieve radiopacity exceeding 5 mm Al under ISO 6876:2012 while mitigating the porosity increase and mechanical strength deterioration caused by pure Bi₂O₃. The single-phase cubic structure ensures homogenous dispersion within the Portland cement matrix, enabling reliable X-ray detection at the clinically mandated threshold (3 mm Al minimum) with a significant safety margin [1].

Miniaturized X7R Multilayer Ceramic Capacitors with Ultra-High Dielectric Constant

Capacitor manufacturers targeting >6000 dielectric constant under X7R temperature stability requirements can incorporate Bi₂ZrO₅ at 3–12 wt% into BaTiO₃–SrTiO₃ matrices. This enables capacitor volume reduction by a factor of 2–3× compared to standard BaTiO₃ X7R formulations, as demonstrated in patented compositions achieving εr >6800 with dielectric loss <0.3% and DC breakdown strength >15 kV/mm [2].

Intermediate-Temperature Oxide Ion Conductors for Electrochemical Devices

For solid oxide fuel cell (SOFC) or oxygen sensor applications requiring ionic conductivity at 300–600°C, Bi₂ZrO₅-rich cubic phases offer competitive conductivity (σ=2.62×10⁻⁵ S·cm⁻¹ at 300°C; 1.03×10⁻² S·cm⁻¹ at 600°C) while enabling sintering at temperatures significantly lower than those required for 8YSZ. This is particularly relevant for thin-film electrolyte fabrication where substrate thermal budget is constrained [3].

Radiopaque Bioceramic Composites with Tunable Attenuation

Biomedical device engineers designing radiopaque composites can leverage the intermediate mass attenuation coefficient of Bi₂O₅Zr (~4.8 cm²/g at 60 keV) to fine-tune X-ray visibility between the extremes provided by pure ZrO₂ (~3.2 cm²/g) and pure Bi₂O₃ (~5.5 cm²/g). This tunability is valuable for applications such as bone cements, surgical guides, and implantable markers where both sufficient radiographic contrast and reduced bismuth-associated discoloration are required [1][4].

Application
Selection Property
Validation Focus
Endodontic MTA radiopacifier
Single-phase cubic structure, radiopacity with mechanical integrity
ISO 6876 radiopacity and porosity assessment
X7R multilayer ceramic capacitors
High dielectric constant via Bi₂ZrO₅ addition
X7R temperature stability and breakdown voltage
Intermediate-T solid oxide electrolytes
Competitive oxide ion conductivity at lower sintering temperatures
Conductivity-temperature profile and phase retention
Radiopaque biomedical composites
Tunable X-ray attenuation between ZrO₂ and Bi₂O₃
Radiographic contrast and discoloration evaluation
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